molecular formula C18H20O3 B14289263 Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol CAS No. 141620-14-6

Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol

Cat. No.: B14289263
CAS No.: 141620-14-6
M. Wt: 284.3 g/mol
InChI Key: UIKOCSBOGMSSER-UHFFFAOYSA-N
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Description

Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol is an organic compound that features both an acetic acid moiety and a phenylprop-2-en-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol typically involves the reaction of 2-methylphenyl and phenylprop-2-en-1-ol under specific conditions. The process may include steps such as esterification, where acetic acid reacts with the alcohol group to form the ester linkage. The reaction conditions often require the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the prop-2-en-1-ol structure.

    4-Methylphenyl acetate: Contains a similar ester linkage but with a different aromatic substitution pattern.

Properties

CAS No.

141620-14-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C16H16O.C2H4O2/c1-13-5-2-3-7-16(13)15-10-8-14(9-11-15)6-4-12-17;1-2(3)4/h2-11,17H,12H2,1H3;1H3,(H,3,4)

InChI Key

UIKOCSBOGMSSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C=CCO.CC(=O)O

Origin of Product

United States

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